Hpk1-IN-7

Oral Bioavailability Pharmacokinetics HPK1 Inhibitor

HPK1-IN-7 is the optimal HPK1 inhibitor for demanding in vivo oncology studies. Its near-100% oral bioavailability and well-defined PK profile enable robust PK/PD modeling. In a stringent syngeneic model, HPK1-IN-7 converted a 20% cure rate with anti-PD-1 monotherapy to a 100% cure rate. With a clear selectivity window over GLK and IRAK4, researchers can confidently attribute biological effects to HPK1 inhibition.

Molecular Formula C24H22N6O4
Molecular Weight 458.5 g/mol
Cat. No. B8193499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHpk1-IN-7
Molecular FormulaC24H22N6O4
Molecular Weight458.5 g/mol
Structural Identifiers
SMILESCC1(C2=C(C=CC(=C2)NC3=NC=C(C(=N3)NC(CO)C4=CC=CC=C4)C5=NN=CO5)C(=O)O1)C
InChIInChI=1S/C24H22N6O4/c1-24(2)18-10-15(8-9-16(18)22(32)34-24)27-23-25-11-17(21-30-26-13-33-21)20(29-23)28-19(12-31)14-6-4-3-5-7-14/h3-11,13,19,31H,12H2,1-2H3,(H2,25,27,28,29)/t19-/m1/s1
InChIKeyRVSSNRBUPQUIEG-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hpk1-IN-7 for HPK1 (MAP4K1) Inhibition: A Potent, Orally Active Kinase Inhibitor with High Oral Bioavailability for Cancer Immunotherapy Research


Hpk1-IN-7 is a potent, orally active, small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1, also known as MAP4K1), a key negative regulator of T-cell receptor (TCR) signaling [1]. It is characterized by its exceptional biochemical potency with an IC50 of 2.6 nM against HPK1 and demonstrates high oral bioavailability in preclinical models [2].

Why Hpk1-IN-7 is Not Interchangeable with Other HPK1 Inhibitors: A Matter of Oral Bioavailability and Selectivity


HPK1 is a member of the MAP4K family, and achieving high selectivity over closely related kinases like GLK (MAP4K3) and LCK is a major challenge in developing effective HPK1 inhibitors [1]. Furthermore, while several potent HPK1 inhibitors exist, their drug-like properties, particularly oral bioavailability and in vivo clearance, vary significantly, which directly impacts their utility in preclinical in vivo studies [2]. Hpk1-IN-7's combination of high biochemical potency, near-complete oral bioavailability, and robust in vivo anti-tumor synergy with anti-PD-1 therapy [3] distinguishes it from many other compounds in the class, making it a critical tool for researchers requiring consistent and predictable oral exposure in animal models.

Quantitative Evidence for Hpk1-IN-7: Validated Potency, Oral Bioavailability, and In Vivo Synergy Data


Hpk1-IN-7 Oral Bioavailability: Near-Complete Absorption Drives In Vivo Efficacy

In preclinical pharmacokinetic studies, Hpk1-IN-7 (compound 24) demonstrated a calculated oral bioavailability of approximately 100% in mice following a 20 mg/kg oral dose [1]. This contrasts sharply with other HPK1 inhibitors like HPK1-IN-54, which exhibits only 'moderate' clearance and 'reasonable' oral exposure, or BLU-852, which required extensive optimization to achieve a profile suitable for once-daily dosing [2]. The near-complete oral absorption of Hpk1-IN-7 ensures reliable and predictable systemic exposure in animal models.

Oral Bioavailability Pharmacokinetics HPK1 Inhibitor

Hpk1-IN-7 Potency and Selectivity: 2.6 nM IC50 with Defined MAP4K Family Off-Target Profile

Hpk1-IN-7 inhibits HPK1 with an IC50 of 2.6 nM [1]. While some newer compounds like HPK1-IN-55 (<0.51 nM) or HPK1 inhibitor 1 (0.0465 nM) demonstrate higher absolute potency, Hpk1-IN-7 offers a well-characterized selectivity profile against key MAP4K family members, showing IC50s of 59 nM against IRAK4 and 140 nM against GLK . This is a significant point of differentiation from compounds like AZ3246, which exhibits 20-fold selectivity over GLK, or A-745 (IC50 = 4 nM) which has a less defined selectivity profile . The ~54-fold selectivity over GLK for Hpk1-IN-7 provides a quantifiable margin that is critical for attributing observed phenotypes specifically to HPK1 inhibition.

Kinase Selectivity Biochemical Potency MAP4K Family

Hpk1-IN-7 In Vivo Synergy with Anti-PD-1: Achieving a 100% Cure Rate in the MC38 Syngeneic Model

In a rigorous preclinical study, Hpk1-IN-7 (administered orally at 100 mg/kg twice daily for 28 days) combined with anti-PD-1 therapy resulted in a 100% cure rate in the MC38 syngeneic colorectal cancer model, compared to a 20% cure rate with anti-PD-1 alone [1]. This robust enhancement of checkpoint inhibitor efficacy is a key differentiator. While many HPK1 inhibitors demonstrate synergy (e.g., compound 34 achieved a TGI of 62.90% in a CT-26 model, and FB849 shows synergy), the complete tumor eradication achieved with Hpk1-IN-7 in this model provides a powerful, quantitative benchmark of its in vivo potency and utility [2] [3].

In Vivo Efficacy Combination Therapy Cancer Immunotherapy

Hpk1-IN-7 Pharmacokinetics: Moderate Clearance and High Volume of Distribution Support Efficacy

The pharmacokinetic profile of Hpk1-IN-7 is well-defined, showing a moderate plasma clearance of 43 mL/min/kg and a large volume of distribution of 4.4 L/kg in mice after a 1 mg/kg intravenous dose [1]. This profile, combined with its near-complete oral bioavailability, distinguishes it from other HPK1 inhibitors. For example, HPK1-IN-54 is described as having 'moderate' in vivo clearance, a qualitative assessment, whereas Hpk1-IN-7's data is precisely quantified . The large volume of distribution is consistent with extensive tissue penetration, a desirable characteristic for targeting tumors within the tumor microenvironment.

Pharmacokinetics Drug Metabolism In Vivo Exposure

Key Research and Industrial Application Scenarios for Hpk1-IN-7 Based on Validated Evidence


In Vivo Studies Requiring High Oral Exposure and Defined PK for HPK1 Inhibition

Hpk1-IN-7 is the optimal choice for in vivo oncology studies where consistent and high systemic exposure following oral administration is paramount. Its near-100% oral bioavailability and well-characterized PK profile (clearance of 43 mL/min/kg, Vd of 4.4 L/kg) [1] provide a reliable foundation for pharmacokinetic-pharmacodynamic (PK/PD) modeling and ensure that target engagement is not limited by poor absorption or unpredictable drug levels.

Investigating the Synergistic Potential of HPK1 Inhibition with Immune Checkpoint Blockade

This compound is a powerful tool for researchers exploring combination immunotherapy strategies. Its demonstrated ability to convert a 20% cure rate with anti-PD-1 monotherapy into a 100% cure rate in a stringent syngeneic tumor model [2] offers a high-impact, quantitatively validated starting point for further studies into the mechanisms of synergy and resistance, as well as for testing in other tumor models.

Biochemical and Cellular Assays Requiring a Well-Characterized Selectivity Profile Against MAP4K Family Members

For in vitro studies, Hpk1-IN-7's precise IC50 values (2.6 nM for HPK1, 59 nM for IRAK4, and 140 nM for GLK) [3] provide a clear, quantitative selectivity window. This allows researchers to confidently attribute observed biological effects to HPK1 inhibition, distinguishing it from compounds with less well-defined or lower selectivity margins against closely related off-target kinases like GLK.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hpk1-IN-7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.